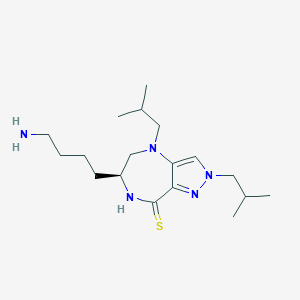
Pyrazolodiazepine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolodiazepine derivative 1 is a heterocyclic compound that belongs to the class of pyrazolodiazepines These compounds are characterized by a fusion of pyrazole and diazepine rings, which endows them with unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolodiazepine derivative 1 typically involves the cyclocondensation of multifunctional pyrazole derivatives. One common method includes the reaction of pyrazole with appropriate diazepine precursors under controlled conditions. For instance, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine can form a pyrazole structure, which is then further modified to produce pyrazolodiazepine derivatives .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. For example, the use of Keggin-type heteropolyacids as catalysts has been reported to facilitate the synthesis of pyrazolone derivatives, which can be further transformed into pyrazolodiazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyrazolodiazepine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert pyrazolodiazepine derivatives into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like arylsulfonylhydrazides and N-iodosuccinimide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazolone and pyrazolodiazepine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of pyrazolodiazepine derivative 1 involves its interaction with specific molecular targets in the body. For instance, it can modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects . The compound’s ability to interact with these receptors is attributed to its unique structural features, which allow it to bind effectively to the receptor sites.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: Contains a pyrazole ring but lacks the diazepine component.
Diazepine: Contains a diazepine ring but lacks the pyrazole component.
Pyrazolopyridine: Similar structure but with a pyridine ring instead of a diazepine ring.
Uniqueness
Pyrazolodiazepine derivative 1 is unique due to its fused pyrazole and diazepine rings, which confer distinct chemical and biological properties. This fusion enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H33N5S |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
(6S)-6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione |
InChI |
InChI=1S/C18H33N5S/c1-13(2)9-22-11-15(7-5-6-8-19)20-18(24)17-16(22)12-23(21-17)10-14(3)4/h12-15H,5-11,19H2,1-4H3,(H,20,24)/t15-/m0/s1 |
InChI Key |
SRDGVWFRHBVJPL-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)CN1C[C@@H](NC(=S)C2=NN(C=C21)CC(C)C)CCCCN |
Canonical SMILES |
CC(C)CN1CC(NC(=S)C2=NN(C=C21)CC(C)C)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















